molecular formula C16H24N4O B6802402 N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine

Cat. No.: B6802402
M. Wt: 288.39 g/mol
InChI Key: PCGDFJIBEHMCFQ-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with cyclopropyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl group and the piperidinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrimidine core or the piperidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with cyclopropyl and piperidinyl substitutions. Examples are:

  • N-cyclopropyl-6-[4-(tetrahydrofuran-2-yl)piperidin-1-yl]pyrimidin-4-amine
  • N-cyclopropyl-6-[4-(morpholin-2-yl)piperidin-1-yl]pyrimidin-4-amine

Uniqueness

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-6-[4-(oxolan-2-yl)piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-2-14(21-9-1)12-5-7-20(8-6-12)16-10-15(17-11-18-16)19-13-3-4-13/h10-14H,1-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGDFJIBEHMCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CCN(CC2)C3=NC=NC(=C3)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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